4-butyl-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
4-butyl-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a structurally complex heterocyclic compound featuring a fused thieno-triazolo-pyrimidinone core. The molecule is substituted at position 4 with a butyl group and at position 1 with a benzylthio moiety, which itself is modified at the para position of the benzyl ring with a 2-oxopyrrolidin group.
Though direct synthesis data for this compound are unavailable in the provided evidence, related analogs (e.g., thieno[2,3-b]pyridin-4(7H)-one derivatives) are synthesized via reactions of enaminones with nucleophilic reagents, such as hydrazines or thioureas, under mild conditions . The 2-oxopyrrolidin substituent may be introduced via post-synthetic modifications, such as alkylation or coupling reactions, as seen in pyrrolidine-containing analogs .
Properties
IUPAC Name |
8-butyl-12-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S2/c1-2-3-11-26-20(29)19-17(10-13-30-19)27-21(26)23-24-22(27)31-14-15-6-8-16(9-7-15)25-12-4-5-18(25)28/h6-10,13H,2-5,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIJDFIYTNNUEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=C(C=C4)N5CCCC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves multiple steps, starting from readily available starting materials
Formation of the Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, and elevated temperatures.
Introduction of the Butyl Group: The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a suitable base.
Attachment of the 2-oxopyrrolidin-1-yl Substituent: This step involves the reaction of the intermediate compound with 2-oxopyrrolidine under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-butyl-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present and the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-butyl-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-butyl-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Thio-Linked Side Chains : The 4-(2-oxopyrrolidin-1-yl)benzylthio group in the target compound contrasts with piperazine-linked propyl () or bromophenyl-thioether () moieties. The 2-oxopyrrolidin group introduces a polar lactam ring, which may enhance hydrogen-bonding interactions with biological targets .
Bioactivity : Analogs with pyrrolidinylmethyl or piperidinylmethyl substituents () exhibit activity comparable to clinical standards, suggesting that nitrogen-rich side chains improve efficacy. The target compound’s 2-oxopyrrolidin group could mimic this behavior .
Bioactivity and Mechanism
While bioactivity data for the target compound are absent, structurally related compounds demonstrate diverse pharmacological effects:
- Triazolo-benzo-thieno-pyrimidinones (): Show inhibitory activity against enzymes like phosphodiesterases or kinases, attributed to their planar heterocyclic cores and hydrogen-bonding substituents .
The target compound’s 2-oxopyrrolidin group may similarly interact with catalytic sites or allosteric pockets, though experimental validation is required.
Biological Activity
The compound 4-butyl-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies that highlight its pharmacological properties and mechanisms of action.
Structural Overview
The compound features a unique structure characterized by:
- A thieno[2,3-e][1,2,4]triazolo core.
- A pyrimidin-5(4H)-one moiety.
- A butyl group and a benzyl-thio substitution.
This structural complexity suggests multiple sites for interaction with biological targets.
Antimicrobial Properties
Recent studies have indicated that compounds similar to the one exhibit significant antimicrobial activity. For instance, derivatives containing a pyrrolidinone moiety have shown promising antibacterial effects against various pathogens. The mechanism is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Research has highlighted that thienotriazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds with similar triazole structures have demonstrated effectiveness against breast and lung cancer cell lines .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes relevant in disease pathways. The presence of the oxopyrrolidine group is associated with the inhibition of proteases involved in viral replication, particularly SARS-CoV protease inhibitors . This suggests that the compound could be explored further as a therapeutic agent in antiviral strategies.
Case Studies
- Antimicrobial Study : A study evaluated the antibacterial activity of structurally related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL, showcasing their potential as effective antibacterial agents.
- Anticancer Evaluation : In vitro studies on cancer cell lines revealed that derivatives of the compound induced apoptosis at concentrations ranging from 10 to 50 µM. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptosis .
- Enzyme Inhibition Assays : The compound was tested for its ability to inhibit SARS-CoV 3CL protease in vitro. Results showed IC50 values in the low micromolar range, suggesting significant enzyme inhibition and potential for further development as an antiviral agent .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The thiazole and triazole rings are known to engage with various biological targets including enzymes and receptors.
- Cell Membrane Disruption : The hydrophobic butyl group may facilitate membrane penetration, enhancing the compound's efficacy against microbial cells.
- Apoptotic Pathways : Induction of apoptotic pathways in cancer cells can occur through mitochondrial dysfunction and activation of caspases.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
